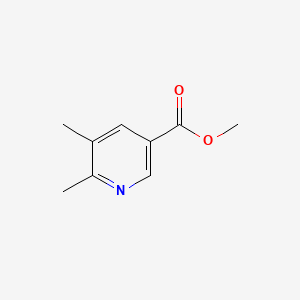

Methyl 5,6-dimethylnicotinate

Descripción general

Descripción

Methyl 5,6-dimethylnicotinate is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and the pyridine ring is substituted with two methyl groups at the 5 and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5,6-dimethylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 5-bromo-6-chloro-3-pyridinecarboxylate with trimethylboroxine in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane under an inert atmosphere at 110°C for 16 hours . The reaction mixture is then purified using flash chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5,6-dimethylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Vasodilation and Pain Relief

Methyl 5,6-dimethylnicotinate has been studied for its ability to act as a vasodilator , enhancing blood flow in localized areas. This property is particularly useful in treating muscle and joint pain. The compound induces vasodilation by acting on peripheral blood capillaries, resulting in increased local circulation and reduced pain perception .

Anti-inflammatory Properties

Research indicates that this compound may have anti-inflammatory effects, making it a candidate for developing treatments for inflammatory conditions. Its mechanism involves modulating inflammatory pathways and could potentially be used in formulations aimed at conditions such as arthritis and other inflammatory disorders .

Transdermal Drug Delivery

This compound is also explored for its role in transdermal drug delivery systems. Its ability to penetrate the skin enhances the delivery of other therapeutic agents through the dermal layers, improving their efficacy while minimizing systemic side effects .

Case Study 1: Topical Application in Pain Management

A clinical trial investigated the effectiveness of this compound as a topical treatment for chronic pain conditions. Participants applied a cream containing the compound to affected areas twice daily for four weeks. Results indicated significant reductions in pain intensity compared to placebo groups, supporting its potential as a topical analgesic .

Case Study 2: Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The compound was administered intraperitoneally, leading to decreased markers of inflammation and improved joint mobility compared to untreated controls. This suggests that the compound may offer therapeutic benefits in managing inflammatory diseases .

Table 1: Summary of Applications

Table 2: Clinical Trial Outcomes

| Study Type | Population Size | Duration | Outcome |

|---|---|---|---|

| Topical Pain Management | 100 | 4 weeks | Significant pain reduction |

| Anti-inflammatory Evaluation | 50 | 8 weeks | Decreased inflammation markers |

Mecanismo De Acción

The mechanism of action of methyl 5,6-dimethylnicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may exert its effects by modulating the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Methyl nicotinate: A methyl ester of nicotinic acid, similar in structure but without the additional methyl groups on the pyridine ring.

Ethyl nicotinate: An ethyl ester of nicotinic acid, differing in the ester group.

Nicotinic acid: The parent compound, without esterification or additional methyl groups.

Uniqueness: Methyl 5,6-dimethylnicotinate is unique due to the presence of two methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Actividad Biológica

Methyl 5,6-dimethylnicotinate is a derivative of nicotinic acid and has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

This compound acts primarily as a vasodilator , enhancing blood flow in peripheral tissues. This effect is attributed to its ability to induce the release of prostaglandins, which are compounds that promote vasodilation and increase local blood flow. The compound is hydrolyzed into nicotinic acid upon penetration into the dermis, contributing to its bioactivity .

- Vasodilation : The compound causes dilation of peripheral blood vessels, which can be beneficial in conditions requiring increased blood flow.

- Prostaglandin Release : The action on vascular smooth muscle may be mediated through the release of local prostaglandins, specifically prostaglandin D2 .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:

- Absorption : The presence of methyl groups enhances its lipophilicity, facilitating rapid skin penetration. Studies indicate that about 80-90% of the compound can penetrate the skin effectively .

- Distribution : Animal studies suggest that nicotinic acid derivatives are concentrated in the liver, kidneys, and adipose tissue .

- Metabolism : Following topical application, this compound undergoes ester hydrolysis to yield nicotinic acid and methanol .

- Excretion : Approximately 15% of the administered dose is recovered in urine within 108 hours post-application .

Biological Activities

This compound exhibits diverse biological activities:

- Antimicrobial Properties : Research has identified various metabolites from related compounds that exhibit antimicrobial activity. These findings suggest potential applications in treating infections .

- Neuroprotective Effects : Some derivatives show high gastrointestinal absorption and blood-brain barrier (BBB) permeability, indicating potential for neurological applications .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potentials of this compound:

- Vasodilatory Effects in Humans : A clinical study demonstrated that topical application resulted in significant cutaneous erythema due to vasodilation. This study highlighted the compound's effectiveness as a topical agent for enhancing local circulation .

- Antimicrobial Activity : In a study assessing various nicotinic acid derivatives, this compound was found to possess antimicrobial properties against specific bacterial strains. This suggests its potential use in developing new antimicrobial agents .

- Neuropharmacological Applications : Research focusing on derivatives with high BBB permeability indicated that this compound could serve as a candidate for treating neurodegenerative diseases due to its ability to cross the BBB and exert effects on neural targets .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 5,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYVDJYSYAEPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207424 | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174028-18-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.